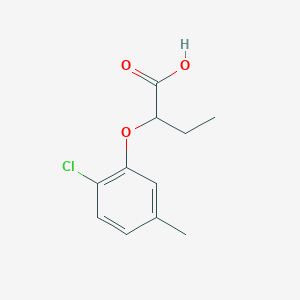

6-氯-色满-3-羧酸甲酯

描述

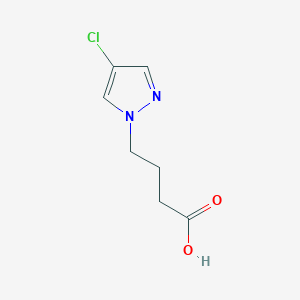

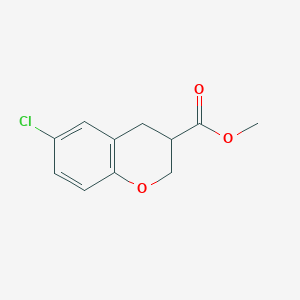

The compound "6-Chloro-chroman-3-carboxylic acid methyl ester" is a chemical derivative of chroman, which is a heterocyclic compound consisting of a benzene ring fused to a tetrahydrofuran ring. The presence of a chloro substituent and a carboxylic acid methyl ester group indicates that this compound could be of interest in various chemical synthesis and pharmaceutical research due to its potential biological activity.

Synthesis Analysis

The synthesis of related compounds has been explored in the provided papers. For instance, the synthesis of esters containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one has been described, where carboxylic acids were cyclized and then esterified with alcohols such as methanol . Although not directly related to "6-Chloro-chroman-3-carboxylic acid methyl ester," these methods could potentially be adapted for its synthesis by incorporating the appropriate chloro and methoxy functional groups at the corresponding positions on the chroman backbone.

Molecular Structure Analysis

The molecular structure of a closely related compound, "6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid," has been determined using NMR spectroscopy and X-ray crystallography . This provides a basis for understanding the structural aspects of halogenated chroman derivatives, which could be extrapolated to "6-Chloro-chroman-3-carboxylic acid methyl ester," suggesting that it may exhibit similar crystallographic properties and molecular geometry.

Chemical Reactions Analysis

The reactivity of similar compounds has been investigated, such as the reactions of thieno[2,3-d]pyrimidine-6-carboxylic acid esters and amides , and the synthesis of various esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids . These studies provide insights into the reactivity of carboxylic acid esters and the influence of substituents on their chemical behavior. "6-Chloro-chroman-3-carboxylic acid methyl ester" may undergo similar reactions, such as hydrolysis to the corresponding carboxylic acid, or it could participate in further esterification and substitution reactions due to the presence of the chloro group.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "6-Chloro-chroman-3-carboxylic acid methyl ester" are not detailed in the provided papers, the properties of structurally related compounds can offer some predictions. For example, the paper on "6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid" provides crystallographic data and calculated density , which could be used to infer the likely solid-state properties of "6-Chloro-chroman-3-carboxylic acid methyl ester." Additionally, the solubility, melting point, and reactivity could be influenced by the presence of the ester and chloro groups, as seen in the synthesis and reactivity studies of similar compounds .

科学研究应用

合成与结构研究

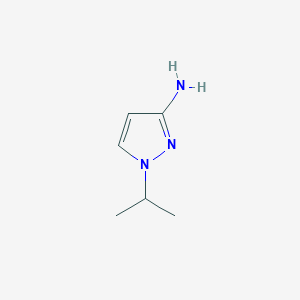

对与 6-氯-色满-3-羧酸甲酯密切相关的化合物的研究集中于它们的合成、结构和构象分析。例如,对吡唑衍生物的研究重点介绍了它们的合成和表征,使用核磁共振、红外光谱和 X 射线衍射,以及与密度泛函理论 (DFT) 计算进行比较,以了解它们的分子结构和稳定性 (沈丽群等,2012)。类似地,对色满衍生物的研究详细介绍了它们的合成,并通过光谱分析、X 射线分析和 DFT 构象分析证实了它们的结构 (M. Ciolkowski 等,2009)。

动力学拆分和脂质修饰活性

另一个应用涉及脂肪调节剂氯贝酸酯类似物的甲酯的脂肪酶催化动力学拆分,显示出中等对映选择性和对映体过量。该过程允许分离对映体纯化合物,这对于药物开发至关重要 (S. Ferorelli 等,2001)。

抗癌活性

已经合成了基于与 6-氯-色满-3-羧酸甲酯密切相关的衍生物的配合物,并评估了它们对各种细胞系的体外细胞毒性,显示出潜在的抗癌活性。此类研究有助于开发新的治疗剂 (乔艳辉等,2021)。

安全和危害

属性

IUPAC Name |

methyl 6-chloro-3,4-dihydro-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-14-11(13)8-4-7-5-9(12)2-3-10(7)15-6-8/h2-3,5,8H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAAUUYJRNLHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(C=CC(=C2)Cl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50606495 | |

| Record name | Methyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50606495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68281-66-3 | |

| Record name | Methyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50606495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。